(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol: is a chemical compound with the molecular formula C12H11FO2 and a molecular weight of 206.21 g/mol . This compound belongs to the class of heterocyclic building blocks, specifically furans, and is characterized by the presence of a furan ring substituted with a fluoro and methyl group, along with a phenyl group attached to a methanol moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol typically involves the reaction of 4-fluoro-2-methylfuran with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Jones reagent, Dess-Martin periodinane
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens, Alkylating agents
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols, Hydrocarbons
Substitution: Various substituted furans
Scientific Research Applications
(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-2-methylphenyl)methanol
- (4-Fluoro-2-methylfuran-3-yl)methanol
- (4-Fluoro-2-methylfuran-3-yl)(4-methylphenyl)methanol
Uniqueness
(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. The presence of both a fluoro and methyl group on the furan ring, along with a phenyl group attached to a methanol moiety, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H11FO2 |
---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
(4-fluoro-2-methylfuran-3-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11FO2/c1-8-11(10(13)7-15-8)12(14)9-5-3-2-4-6-9/h2-7,12,14H,1H3 |
InChI Key |
JYTSMEVDYRAOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CO1)F)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.